

# Spectroscopic and Structural Elucidation of Leptosphaerodione (Leptomaculin B): A Technical Guide

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Compound of Interest		
Compound Name:	Leptosphaerodione	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Leptosphaerodione**, a naturally occurring 2,3-dioxopiperazine, also known as Leptomaculin B. The data presented herein is crucial for the identification, characterization, and further investigation of this compound for potential applications in drug development and agrochemical research. **Leptosphaerodione** is a metabolite produced by the phytopathogenic fungus Leptosphaeria maculans, the causal agent of blackleg disease in brassica crops.

### **Spectroscopic Data**

The structural elucidation of **Leptosphaerodione** (Leptomaculin B) was achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

#### **NMR Spectroscopic Data**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Leptosphaerodione** were acquired in deuterated chloroform (CDCl<sub>3</sub>).



Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Leptosphaerodione** (Leptomaculin B) (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1'	3.25	m	
2'	1.95	m	_
3'	0.95	t	7.5
4'	1.05	t	7.5
N-CH <sub>3</sub>	3.02	S	
6	4.15	dd	4.5, 1.5
7a	2.30	dd	14.0, 4.5
7b	2.15	dd	14.0, 1.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Leptosphaerodione** (Leptomaculin B) (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)
2	165.8
3	169.2
1'	55.2
2'	28.9
3'	11.5
4'	11.2
N-CH₃	28.1
5a	132.1
6	58.9
7	35.1
8a	129.5
9	122.3
10	128.7
11	120.9
12	109.8

### Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

Table 3: Mass Spectrometry Data for Leptosphaerodione (Leptomaculin B)

Ionization Mode	m/z [M+H]+	Molecular Formula
ESI	315.1345	C17H18N2O4



#### Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Leptosphaerodione** (Leptomaculin B)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400	N-H stretch
1710	C=O stretch (amide)
1680	C=O stretch (amide)
1600	C=C stretch (aromatic)

### **Experimental Protocols**

The following sections detail the methodologies used to obtain the spectroscopic data presented above. These protocols are based on the established procedures for the isolation and characterization of natural products from fungal cultures.

#### **Fungal Culture and Extraction**

Leptosphaeria maculans was cultured on a solid agar medium or in a liquid broth. After a suitable incubation period, the fungal biomass and/or the culture filtrate were extracted with an organic solvent, such as ethyl acetate. The organic extract was then concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites.

#### **Isolation and Purification**

**Leptosphaerodione** was isolated from the crude extract using a combination of chromatographic techniques. This typically involved initial fractionation by column chromatography on silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

## **Spectroscopic Analysis**



- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample was typically prepared as a thin film on a salt plate (e.g., NaCl or KBr).

### **Biosynthetic Pathway**

**Leptosphaerodione** (Leptomaculin B) is proposed to be biosynthetically derived from the epipolythiodioxopiperazine phytotoxin, sirodesmin PL. The pathway involves the oxidative dearomatization of a tyrosine-derived moiety followed by rearrangement and loss of sulfur atoms.



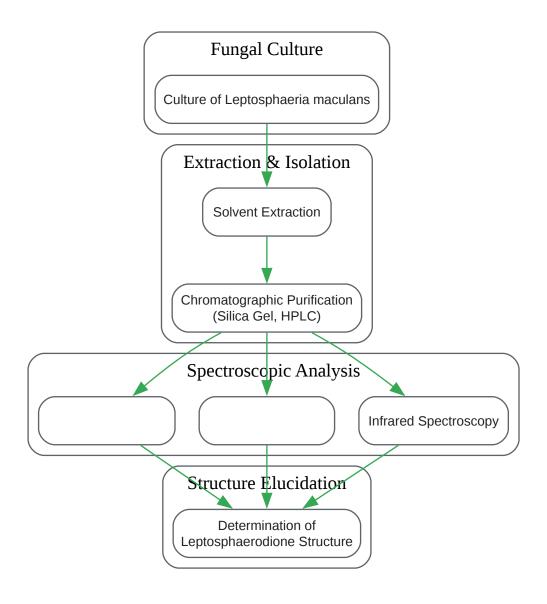
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Caption: Proposed biosynthetic pathway of **Leptosphaerodione** from Sirodesmin PL.

### **Experimental Workflow**

The general workflow for the isolation and characterization of **Leptosphaerodione** from a fungal culture is depicted below.





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Caption: General experimental workflow for the characterization of **Leptosphaerodione**.

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